molecular formula C9H12ClN3 B2977048 (r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride CAS No. 1257106-43-6

(r)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride

Cat. No.: B2977048
CAS No.: 1257106-43-6
M. Wt: 197.67
InChI Key: JMDUBRBQAYVVEU-OGFXRTJISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride” is a chiral compound featuring an imidazo[1,5-a]pyridine core linked to an ethylamine group via a methylene bridge, with a hydrochloride counterion. This bicyclic heteroaromatic system is notable for its fused imidazole and pyridine rings, which confer unique electronic and steric properties. The compound’s synthesis often involves cyclization strategies, such as iodine-mediated reactions of N-thioacyl-1-(2-pyridyl)-1,2-aminoalcohols, followed by condensation to form imidazo[1,5-a]pyridine derivatives . Its stereochemistry (R-configuration) is critical for interactions with biological targets, though specific pharmacological data for this enantiomer remain underexplored in the provided evidence.

Properties

IUPAC Name

(1R)-1-imidazo[1,5-a]pyridin-3-ylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3.ClH/c1-7(10)9-11-6-8-4-2-3-5-12(8)9;/h2-7H,10H2,1H3;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDUBRBQAYVVEU-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C2N1C=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=NC=C2N1C=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-acetylpyridine with hydroxylamine hydrochloride to form (E)-1-pyridin-3-yl-ethanone oxime. This intermediate is then subjected to catalytic enantioselective borane reduction to yield ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine, which is subsequently converted to its hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,5-a]pyridine-3-carboxylic acid, while reduction can produce various amine derivatives.

Scientific Research Applications

®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of ®-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,5-a]pyridine moiety can bind to active sites, modulating the activity of the target proteins. This interaction can lead to various biological effects, including inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyridine Derivatives

Compound Name Structural Features Key Applications/Activities Synthesis Highlights
(R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine HCl Ethylamine side chain; R-configuration Underexplored, potential CNS/GPCR modulation Iodine-mediated cyclization
Epinastine Hydrochloride Dibenzazepine fused to imidazo[1,5-a]pyridine Antihistamine (H₁-receptor antagonist) Pharmacopeial-grade synthesis
Thieno-triazolo[1,5-a]pyrimidines Thiophene-triazole-pyrimidine fused system Low anticancer activity (NCI screen) Base-catalyzed cycloaddition of azides
5-Aryl-6-nitro-7-aminoazolo[1,5-a]pyrimidines Nitro/amino substituents; aryl groups High adenosine A2a receptor affinity Condensation with arylidenenitroacetonitriles

Pharmacological Profiles

  • Epinastine Hydrochloride : Clinically used for allergic conjunctivitis, its dibenzazepine extension enhances binding to histamine receptors compared to simpler imidazo[1,5-a]pyridines .
  • Azolo[1,5-a]pyrimidines: The introduction of nitro and amino groups (e.g., 7-amino-6-cyano derivatives) improved adenosine A2a receptor binding (ΔG = -9.71 kcal/mol vs. ZM241385’s -9.05 kcal/mol), highlighting substituent-driven efficacy .

Key Findings and Limitations

  • Structural Flexibility: The imidazo[1,5-a]pyridine core tolerates diverse substituents (e.g., nitro, amino, aryl), enabling tailored receptor interactions .
  • Activity Gaps: While thieno-triazolo analogs show low anticancer activity , azolo-pyrimidines excel in receptor binding, underscoring the importance of heterocyclic fusion patterns .
  • Chiral Specificity : The (R)-enantiomer of the target compound may offer untapped selectivity in neurotransmission or enzyme inhibition, warranting enantioselective studies.

Biological Activity

(R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride is a compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including pharmacological effects, structure-activity relationships (SAR), and therapeutic applications.

Chemical Structure and Properties

(R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride belongs to the imidazopyridine family, known for their diverse biological activities. The imidazo[1,5-a]pyridine scaffold is characterized by a fused imidazole and pyridine ring, which contributes to its pharmacological properties.

Pharmacological Effects

Research indicates that imidazo[1,5-a]pyridine derivatives exhibit a wide range of biological activities:

  • Anticancer Activity : Compounds within this class have shown efficacy against various cancer cell lines. For instance, studies have demonstrated that certain derivatives can inhibit cell proliferation in models such as HepG2 (liver cancer) and HeLa (cervical cancer) cells with varying degrees of effectiveness .
  • Anti-inflammatory Properties : Some derivatives have been identified as inhibitors of pro-inflammatory cytokines like TNF-alpha and IL-6, demonstrating potential in treating inflammatory diseases .
  • Antimicrobial Effects : Imidazopyridines have been reported to possess antibacterial and antifungal properties, making them candidates for further development in infectious disease therapeutics .

Structure-Activity Relationship (SAR)

Understanding the SAR of imidazo[1,5-a]pyridine derivatives is crucial for optimizing their biological activity. Key findings include:

  • Modifications at specific positions on the imidazole or pyridine rings can significantly enhance or diminish biological activity.
  • For example, substituents such as alkyl or aryl groups at certain positions have been shown to impact the binding affinity to biological targets and overall potency .

Case Studies and Research Findings

Several studies have documented the biological activity of (R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride and related compounds:

StudyFindings
Demonstrated broad-spectrum activity including anticancer and anti-inflammatory effects.
Identified specific derivatives that act as phosphodiesterase inhibitors with potential therapeutic implications in neurodegenerative diseases.
Showed that modifications in the chemical structure could lead to improved cytotoxicity against cancer cell lines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride, and what analytical methods validate its purity and stereochemistry?

  • Synthesis : Cyclocondensation of 2-(aminomethyl)pyridines with electrophilic reagents is a common route for imidazo[1,5-a]pyridine derivatives. For stereochemical control, chiral resolution via chiral HPLC or asymmetric catalysis may be employed .
  • Validation : Purity is typically assessed by HPLC (≥98% purity threshold), while stereochemical integrity is confirmed via polarimetry, circular dichroism (CD), or chiral stationary phase chromatography. Structural confirmation relies on 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural elucidation of imidazo[1,5-a]pyridine derivatives performed, and what challenges arise in confirming regiochemistry?

  • Methods : X-ray crystallography is the gold standard for unambiguous structural assignment. NMR spectroscopy (e.g., 1^1H-1^1H COSY, NOESY) resolves regiochemical ambiguities, particularly for distinguishing between imidazo[1,5-a]pyridine and isomeric scaffolds .
  • Challenges : Overlapping signals in NMR spectra due to aromatic proton equivalence require advanced techniques like 15^{15}N-labeling or 2D NMR for resolution .

Q. What biological activities are associated with imidazo[1,5-a]pyridine scaffolds, and how are preliminary assays designed?

  • Activity : Imidazo[1,5-a]pyridine derivatives often target CNS receptors (e.g., CRF1 antagonists, Ki = 3.5 nM) or enzymes (e.g., kinases). Activity is screened via radioligand binding assays or cell-based functional assays (e.g., cAMP modulation) .
  • Assay Design : Dose-response curves (IC50_{50}/EC50_{50}) and selectivity panels against related receptors/enzymes are critical. Positive controls (e.g., midazolam for benzodiazepine receptor binding) ensure assay validity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?

  • Approach :

Pharmacokinetics : Assess bioavailability, plasma protein binding, and blood-brain barrier penetration via LC-MS/MS.

Metabolite Interference : Identify active metabolites using liver microsome assays and HRMS.

Species-Specificity : Compare receptor homology (e.g., CRF1 receptor variants) across species .

Q. What strategies optimize the enantiomeric purity of (R)-1-Imidazo[1,5-a]pyridin-3-yl-ethylamine hydrochloride during scale-up synthesis?

  • Key Methods :

  • Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) in palladium-catalyzed cross-couplings.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) for stereoselective acylation.
  • Crystallization-Induced Diastereomer Transformation : Utilize diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

Q. How do computational methods aid in predicting the binding mode of this compound to CRF1 receptors?

  • Protocol :

Docking Studies : Use Schrödinger Suite or AutoDock Vina to model ligand-receptor interactions.

MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., GROMACS) to assess binding stability.

Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding affinities .

Q. What are the limitations of current stability studies for this compound, and how can forced degradation studies address them?

  • Degradation Conditions : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative stress (H2_2O2_2) to identify degradation pathways.
  • Analytics : UPLC-PDA and LC-QTOF-MS track degradation products. Stability-indicating methods must separate parent compound from impurities (e.g., EP/Ph. Eur. guidelines) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.